molecular formula C16H19ClN2O2 B2557186 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 899391-19-6

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2557186
CAS No.: 899391-19-6
M. Wt: 306.79
InChI Key: UOYMMMBMKPLQQD-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 7th position, and a 4-methylpiperazin-1-ylmethyl group at the 4th position of the chromen-2-one core structure. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core.

    Introduction of the chloro group: The chloro group can be introduced at the 6th position using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Methylation: The methyl group at the 7th position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Attachment of the piperazine moiety: The 4-methylpiperazin-1-ylmethyl group can be attached through a nucleophilic substitution reaction using 4-methylpiperazine and an appropriate leaving group at the 4th position of the chromen-2-one core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: It can be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can be compared with other similar compounds, such as:

    Coumarin derivatives: These compounds share the chromen-2-one core structure and exhibit similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine moiety are known for their diverse pharmacological properties and can be used as reference compounds for comparison.

    Chlorinated aromatic compounds: These compounds contain chloro groups and can be compared based on their reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

6-chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c1-11-7-15-13(9-14(11)17)12(8-16(20)21-15)10-19-5-3-18(2)4-6-19/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYMMMBMKPLQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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